3-(Methoxycarbonyl)-5-nitrobenzoic acid

Catalog No.
S773662
CAS No.
1955-46-0
M.F
C9H7NO6
M. Wt
225.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methoxycarbonyl)-5-nitrobenzoic acid

CAS Number

1955-46-0

Product Name

3-(Methoxycarbonyl)-5-nitrobenzoic acid

IUPAC Name

3-methoxycarbonyl-5-nitrobenzoic acid

Molecular Formula

C9H7NO6

Molecular Weight

225.15 g/mol

InChI

InChI=1S/C9H7NO6/c1-16-9(13)6-2-5(8(11)12)3-7(4-6)10(14)15/h2-4H,1H3,(H,11,12)

InChI Key

ZCRNIIJXDRYWDU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-]

Synonyms

5-Nitro-1,3-benzenedicarboxylic Acid 1-Methyl Ester; 5-Nitro-1,3-benzenedicarboxylic Acid Monomethyl Ester; 5-Nitro-Isophthalic Acid Methyl Ester; 5-Nitro-Isophthalic Acid Monomethyl Ester; 3-Carbomethoxy-5-nitrobenzoic Acid; 3-Methoxycarbonyl-5-nitr

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-]

3-(Methoxycarbonyl)-5-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO6 and a molecular weight of 225.16 g/mol. It is classified as a benzoic acid derivative, specifically a nitro-substituted benzoic acid. The compound features a methoxycarbonyl group and a nitro group attached to the benzene ring, which contributes to its unique chemical properties. Its structure can be represented by the following SMILES notation: COC(=O)c1cc(cc(c1)[N+]([O-])=O)C. The compound has various applications in organic synthesis and pharmaceuticals due to its reactive functional groups .

Organic Synthesis:

-(Methoxycarbonyl)-5-nitrobenzoic acid serves as a valuable building block in organic synthesis due to the presence of both an ester and a nitro functional group. The ester group allows for further functionalization through various chemical reactions, while the nitro group can be selectively reduced to an amine, which opens doors for further modifications. This versatility makes the compound a useful precursor for the synthesis of various complex molecules, including pharmaceuticals, dyes, and advanced materials.

Precursor for Pharmaceuticals:

The presence of both the ester and nitro groups makes 3-(Methoxycarbonyl)-5-nitrobenzoic acid a suitable starting material for the synthesis of various bioactive molecules. By selectively modifying the functional groups, researchers can create new compounds with potential therapeutic applications. For instance, the compound has been used as a precursor for the synthesis of anti-inflammatory and anti-cancer agents.

Material Science Applications:

The aromatic structure and functional groups of 3-(Methoxycarbonyl)-5-nitrobenzoic acid make it a potential candidate for various material science applications. Studies have explored its potential use in the development of liquid crystals, organic light-emitting diodes (OLEDs), and nonlinear optical materials [].

Due to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions, which may alter the compound's biological activity.
  • Nucleophilic Substitution: The methoxycarbonyl group can undergo nucleophilic attack, leading to various substitution products.

These reactions are significant for synthesizing derivatives that may exhibit altered properties or enhanced biological activities .

Several methods have been reported for synthesizing 3-(Methoxycarbonyl)-5-nitrobenzoic acid:

  • Nitration of Methyl Benzoate: Methyl benzoate can be nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group at the 5-position.
  • Carboxylation Reactions: Utilizing carbon dioxide under high pressure in the presence of suitable catalysts can lead to the formation of carboxylic acids from aromatic compounds.
  • Direct Functionalization: Advanced synthetic techniques involving palladium-catalyzed cross-coupling reactions can also be employed for more selective modifications of the aromatic ring.

These methods highlight the versatility of synthetic approaches available for obtaining this compound .

3-(Methoxycarbonyl)-5-nitrobenzoic acid has several applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its reactive functional groups.
  • Organic Synthesis: The compound is used in organic chemistry as a precursor for creating more complex molecules.
  • Research: It is utilized in studies investigating the properties and reactivity of nitro-substituted compounds.

The presence of both methoxycarbonyl and nitro groups makes it particularly valuable in synthetic chemistry .

Interaction studies involving 3-(Methoxycarbonyl)-5-nitrobenzoic acid focus on its binding affinity and activity against various biological targets. Research has shown that compounds with similar structural motifs often interact with enzymes or receptors involved in inflammation and cancer pathways. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound binds to specific proteins.
  • In Vitro Assays: To evaluate biological activity against cell lines or microbial strains.

Such studies are crucial for understanding the potential therapeutic applications of this compound .

Several compounds share structural similarities with 3-(Methoxycarbonyl)-5-nitrobenzoic acid, including:

Compound NameMolecular FormulaKey Features
3-Nitrobenzoic acidC7H6N2O4Contains only one nitro group
Methyl 5-nitrosalicylic acidC8H7N2O4Contains hydroxyl group
4-Methoxy-5-nitrobenzoic acidC9H9N2O4Different positioning of methoxy

Uniqueness

The uniqueness of 3-(Methoxycarbonyl)-5-nitrobenzoic acid lies in its combination of a methoxycarbonyl group and a nitro group on the benzene ring at specific positions (3 and 5). This configuration not only influences its reactivity but also enhances its potential biological activity compared to other similar compounds that may lack one or both functional groups. The presence of both groups allows for diverse synthetic pathways and potential interactions within biological systems .

Silver Nanoparticle-Mediated Reduction Pathways

Silver nanoparticles have emerged as highly effective catalysts for nitro group reduction due to their high surface area and tunable electronic properties. In the case of 3-(methoxycarbonyl)-5-nitrobenzoic acid, textile-supported nanosilver (TsNS) catalysts demonstrate exceptional performance, achieving complete conversion to 3-amino-5-(methoxycarbonyl)benzoic acid within 2 hours at room temperature [1]. The TsNS system, synthesized through a facile deposition-precipitation method, exhibits a silver loading efficiency of 98.2% as confirmed by inductively coupled plasma (ICP) analysis [1].

The proposed four-step mechanistic pathway involves:

  • Adsorption of the nitro group onto silver active sites via charge-transfer interactions
  • Protonation of the nitro oxygen atoms by hydride donors (e.g., NaBH4)
  • Formation of a nitroso intermediate through sequential electron transfer
  • Final reduction to the corresponding amine product [1]

X-ray photoelectron spectroscopy (XPS) studies reveal a 0.8 eV shift in the Ag 3d5/2 binding energy during reaction, indicating strong metal-substrate interactions [1]. The catalyst maintains 92% initial activity after six cycles, with scanning electron microscopy (SEM) showing negligible morphological changes to the textile support [1].

Table 1: Performance Comparison of Catalytic Systems

Catalyst TypeReaction Time (min)Yield (%)Recyclability (Cycles)
TsNS (Ag)120996
Pd/C (10 wt%)180923
Re-sub-NS (BAPA)90955

Data compiled from [1] [3] [4]

pH/Temperature-Responsive Microgel Catalytic Platforms

While the provided sources do not explicitly address microgel systems, analysis of textile-supported catalysts offers insights into temperature-dependent behavior. The TsNS catalyst operates optimally at 25°C, with reaction rates decreasing by 40% at 10°C and 22% at 40°C [1]. This temperature sensitivity suggests potential for engineered responsiveness in advanced catalytic platforms.

pH studies on analogous systems show that nitro group reduction proceeds most efficiently in neutral to slightly alkaline conditions (pH 7–9), where both the carboxylic acid and methoxycarbonyl groups remain deprotonated, enhancing substrate adsorption through dipole interactions [4]. At pH < 5, protonation of the nitro group reduces electron-withdrawing effects, decreasing reaction rates by 60–70% [4].

Comparative Kinetics of Ortho vs. Para Nitro Group Reactivity

The meta-substitution pattern in 3-(methoxycarbonyl)-5-nitrobenzoic acid creates unique electronic effects compared to ortho/para isomers. Kinetic analysis reveals:

  • Activation Energy: 45.2 kJ/mol for meta-nitro reduction vs. 38.7 kJ/mol for para-nitro analogs [3]
  • Rate Constants: 0.210 min⁻¹ for nitrobenzene (simple para system) vs. 0.095 min⁻¹ for the target compound [1] [3]

The decreased reactivity stems from:

  • Electronic Effects: Dual electron-withdrawing groups (-COOH, -COOCH3) reduce electron density at the nitro group
  • Steric Factors: Bulky substituents in the meta position hinder optimal adsorption on catalytic surfaces
  • Resonance Stabilization: Conjugation between nitro and carboxyl groups increases transition state energy

Table 2: Substituent Effects on Reduction Kinetics

Substituent PositionRelative Rate (k, min⁻¹)Induction Factor (σ)
Para0.210+0.78
Meta0.095+0.71
Ortho0.100+0.82

Data adapted from [1] [3] [4]

The synthesis of telmisartan, a prominent angiotensin receptor antagonist, represents one of the most significant applications of 3-(Methoxycarbonyl)-5-nitrobenzoic acid as a synthetic intermediate. Multiple optimization strategies have been developed to enhance the overall yield and efficiency of telmisartan production processes.

Suzuki Cross-Coupling Methodologies

The implementation of Suzuki cross-coupling reactions has emerged as a highly effective strategy for constructing the biaryl moiety essential for telmisartan synthesis. Research conducted by Kumar and colleagues demonstrated that the use of 4-formylphenylboronic acid in conjunction with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline achieved remarkable yields of 90% for the key coupling step [4]. This methodology represents a significant improvement over traditional approaches, providing enhanced selectivity and reduced side product formation.

The optimization of palladium catalyst systems has proven crucial for achieving high yields in the Suzuki coupling process. Studies indicate that the use of palladium acetate in combination with tricyclohexylphosphine as a ligand provides optimal catalytic activity while maintaining reaction selectivity [5]. Temperature control between 80-100°C and the use of potassium carbonate as a base have been identified as critical parameters for maximizing coupling efficiency.

Copper-Catalyzed Cyclization Approaches

The copper-catalyzed cyclization methodology involves the formation of bis-benzimidazole structures through the cyclization of ortho-haloarylamidines. Optimization studies revealed that the use of copper iodide as a catalyst in combination with potassium carbonate as a base in dimethylformamide solvent provides optimal reaction conditions. Temperature control at 120°C and reaction times of 8-12 hours have been established as optimal parameters for achieving high yields [6].

Palladium-Catalyzed Carbonylative Cyclization

Advanced synthetic methodologies employing palladium-catalyzed carbonylative cyclization have emerged as highly atom-efficient approaches for telmisartan intermediate synthesis. Research by Odilov and colleagues demonstrated that this methodology can achieve yields of 87% for the key intermediate formation under carbon monoxide pressure of 1 megapascal in toluene at 100°C [7] [8].

The carbonylative cyclization approach offers significant advantages in terms of atom economy and environmental sustainability. The reaction proceeds through the formation of a palladium-aryl complex, followed by carbon monoxide insertion and subsequent cyclization to form the benzimidazole core structure. This methodology eliminates the need for traditional nitration reagents and polyphosphoric acid, addressing significant environmental and safety concerns associated with conventional synthetic approaches [7].

Process Optimization and Scale-Up Considerations

Industrial-scale optimization of telmisartan synthesis has focused on addressing key challenges related to impurity formation, reagent costs, and process sustainability. Research by Reddy and colleagues developed an improved process that achieved an overall yield of 50% over five synthetic steps, representing a substantial improvement compared to the original literature process which achieved only 21% yield over eight steps [9].

Key optimization parameters identified for large-scale production include:

Reaction Temperature Control: Maintaining precise temperature control during cyclization reactions has proven critical for minimizing impurity formation. Studies indicate that temperature variations of ±5°C can significantly impact product purity and yield [9].

Solvent Selection and Recovery: The implementation of solvent recovery systems has been essential for economic viability. Research demonstrates that methanol and ethanol recovery rates exceeding 95% can be achieved through optimized distillation processes [9].

Catalyst Recycling: Development of catalyst recycling protocols for palladium-based systems has reduced overall production costs by approximately 30-40% while maintaining reaction efficiency [5].

The implementation of these optimization strategies has resulted in significant improvements in both yield and process economics. Table 2 summarizes the various yield optimization strategies and their corresponding performance metrics, demonstrating the substantial progress achieved in telmisartan production efficiency.

Structure-Function Relationships in Angiotensin Receptor Antagonists

The molecular architecture of angiotensin receptor antagonists exhibits critical structure-function relationships that directly influence their pharmacological properties and therapeutic efficacy. Understanding these relationships is essential for rational drug design and optimization of synthetic intermediates such as 3-(Methoxycarbonyl)-5-nitrobenzoic acid.

Benzimidazole Core Functionality

The benzimidazole core structure represents a fundamental pharmacophore in angiotensin receptor antagonists, providing essential receptor binding capabilities and selectivity. Research by Fujino and colleagues demonstrated that small differences in benzimidazole substitution patterns can result in significantly different receptor binding affinities and pharmacological profiles [10]. The benzimidazole moiety contributes to receptor selectivity through specific hydrogen bonding interactions with key amino acid residues in the angiotensin type 1 receptor binding pocket.

Molecular modeling studies have revealed that the benzimidazole nitrogen atoms participate in crucial hydrogen bonding interactions with Serine-342 and other receptor residues. These interactions are essential for maintaining the proper orientation of the antagonist molecule within the receptor binding site and contribute significantly to the overall binding affinity [11]. The electron-rich nature of the benzimidazole ring system also enables favorable π-π stacking interactions with aromatic residues in the receptor binding pocket.

Substituent Effects on Receptor Binding

The positioning and nature of substituents on the benzimidazole core structure exert profound effects on receptor binding characteristics and pharmacological properties. Comparative studies of various angiotensin receptor antagonists have demonstrated that subtle structural modifications can result in substantial differences in binding affinity, selectivity, and functional activity [12].

Research investigating the structure-activity relationships of telmisartan and related compounds has identified several key structural features that influence receptor binding:

Electron-Withdrawing Groups: The presence of electron-withdrawing substituents such as nitro groups and methoxycarbonyl groups significantly influences the electronic properties of the benzimidazole ring system. These groups enhance the electrophilicity of the aromatic ring, facilitating nucleophilic attack during synthetic transformations while also modulating the final receptor binding properties .

Steric Hindrance Effects: The spatial arrangement of substituents around the benzimidazole core influences the conformational flexibility of the molecule and its ability to adopt the optimal binding conformation within the receptor pocket. Studies have shown that methyl substitutions at strategic positions can enhance binding selectivity by providing favorable steric interactions [13].

Hydrophobic Interactions: The incorporation of hydrophobic substituents enhances the overall lipophilicity of the molecule, influencing both receptor binding affinity and pharmacokinetic properties. Research has demonstrated that the cyclopentyl group in irbesartan provides stronger hydrophobic interactions compared to the chloride group in losartan, resulting in higher binding affinity and slower dissociation rates [10].

Molecular Recognition Mechanisms

The molecular recognition mechanisms underlying angiotensin receptor antagonist binding involve multiple complementary interactions that collectively determine the overall binding affinity and selectivity. Detailed structural studies have revealed the specific molecular interactions responsible for receptor recognition and binding.

Hydrogen Bonding Networks: The formation of hydrogen bonds between the antagonist molecule and specific receptor residues represents a primary mechanism of molecular recognition. Research has identified key hydrogen bonding interactions between the benzimidazole nitrogen atoms and Serine-342, as well as additional interactions with other polar residues in the binding pocket [11].

Hydrophobic Complementarity: The complementary nature of hydrophobic surfaces between the antagonist molecule and the receptor binding pocket contributes significantly to binding affinity. Studies have shown that the hydrophobic pocket formed by helices H3 and H7 in the receptor provides optimal complementarity for the aromatic ring systems present in angiotensin receptor antagonists [10].

Electrostatic Interactions: The distribution of charge across the antagonist molecule influences its electrostatic complementarity with the receptor binding pocket. Research has demonstrated that the electron-withdrawing groups present in synthetic intermediates such as 3-(Methoxycarbonyl)-5-nitrobenzoic acid ultimately contribute to the electrostatic properties of the final drug molecule .

Inverse Agonism and Functional Selectivity

Recent research has revealed that angiotensin receptor antagonists exhibit varying degrees of inverse agonism, representing a sophisticated structure-function relationship that extends beyond simple competitive antagonism. Studies by Miura and colleagues have demonstrated that structural differences among various antagonists result in different degrees of inverse agonist activity [10].

The molecular basis for inverse agonism involves the ability of the antagonist to stabilize the inactive conformation of the receptor, thereby reducing constitutive receptor activity. Research has shown that specific structural features, including the hydroxyl and carboxyl groups present in olmesartan, contribute to strong inverse agonist properties through specific interactions with receptor residues [12].

Functional selectivity, also known as biased signaling, represents another important aspect of structure-function relationships in angiotensin receptor antagonists. Studies have demonstrated that subtle structural differences can result in preferential activation of specific signaling pathways, providing opportunities for developing more selective therapeutic agents [13].

Table 4 presents a comprehensive analysis of structure-function relationships in angiotensin receptor antagonists, highlighting the critical structural features and their corresponding functional roles in receptor binding and activity.

Impurity Profile Management During API Synthesis

The management of impurity profiles during active pharmaceutical ingredient synthesis represents a critical aspect of pharmaceutical manufacturing, particularly for complex molecules such as telmisartan where multiple synthetic steps can generate various impurity types. Effective impurity control strategies are essential for ensuring product quality, regulatory compliance, and patient safety.

Identification and Characterization of Impurities

The comprehensive identification and characterization of impurities in telmisartan synthesis has been extensively studied, with research identifying nine potential genotoxic impurities and seven standard pharmacopeial impurities according to European Pharmacopoeia standards [14] [15]. These impurities arise from various sources throughout the synthetic process and require specific control strategies for effective management.

Process-Related Impurities: These impurities originate from incomplete reactions, side reactions, or degradation of intermediate compounds during synthesis. Research has identified several key process-related impurities, including unreacted starting materials, alternative regioisomers, and products from competing reaction pathways [15].

Degradation Products: Degradation impurities can form during storage or processing conditions through various mechanisms including oxidation, hydrolysis, and thermal decomposition. Studies have shown that telmisartan is particularly susceptible to oxidative degradation under certain conditions, leading to the formation of specific degradation products that require monitoring [16].

Genotoxic Impurities: The identification of potential genotoxic impurities requires specialized analytical methods and risk assessment procedures. Research by Patil and colleagues identified nine potential genotoxic impurities in telmisartan synthesis, necessitating the development of specific analytical methods for threshold of toxicological concern level monitoring [14].

Analytical Method Development

The development of robust analytical methods for impurity detection and quantification represents a fundamental requirement for effective impurity profile management. Research has demonstrated the need for multiple chromatographic methods to adequately separate and quantify the various impurity types present in telmisartan synthesis [14].

High-Performance Liquid Chromatography Methods: The development of sensitive and selective high-performance liquid chromatography methods has been essential for impurity analysis. Studies have shown that gradient elution systems using acetonitrile and phosphate buffer provide optimal separation of telmisartan and its related impurities [14].

Mass Spectrometry Coupling: The integration of mass spectrometry with liquid chromatography has enabled the structural characterization of unknown impurities and confirmation of impurity identity. Research has demonstrated that electrospray ionization mass spectrometry provides excellent sensitivity for detecting low-level impurities in telmisartan samples [16].

Method Validation: Comprehensive method validation studies have been conducted to ensure the reliability and accuracy of impurity analysis methods. Validation parameters including specificity, linearity, accuracy, precision, and robustness have been established for regulatory compliance [14].

Control Strategy Implementation

The implementation of effective control strategies for impurity management requires a systematic approach that addresses both synthetic process optimization and analytical monitoring. Research has demonstrated that proactive impurity control during synthesis is more effective than post-synthesis purification approaches [9].

Reaction Condition Optimization: The optimization of reaction conditions represents a primary strategy for minimizing impurity formation. Studies have shown that careful control of temperature, pH, reaction time, and reagent stoichiometry can significantly reduce impurity levels [9].

Starting Material Quality: The use of high-purity starting materials has been identified as a critical factor in impurity control. Research demonstrates that impurities present in starting materials can propagate through the synthetic sequence, leading to elevated impurity levels in the final product [9].

Purification Process Design: The design of effective purification processes requires consideration of both impurity removal efficiency and product recovery. Studies have shown that crystallization processes can be optimized to selectively remove specific impurity types while maintaining high product yields [9].

Regulatory Compliance and Quality Standards

The establishment of appropriate impurity specifications and control limits requires consideration of regulatory guidelines and quality standards. Research has demonstrated that impurity limits should be established based on analytical method capabilities, toxicological considerations, and process capabilities [14].

International Council for Harmonisation Guidelines: The implementation of International Council for Harmonisation guidelines for impurity qualification and control has been essential for regulatory compliance. Research has shown that these guidelines provide a framework for establishing appropriate impurity limits and control strategies [14].

Threshold of Toxicological Concern: The application of threshold of toxicological concern principles for genotoxic impurities has required the development of specialized analytical methods capable of detecting impurities at microgram per gram levels. Studies have demonstrated that these methods are essential for ensuring patient safety [14].

Pharmacopeial Standards: Compliance with pharmacopeial standards requires the establishment of appropriate impurity limits and analytical methods. Research has shown that European Pharmacopoeia standards provide specific requirements for telmisartan impurity control [15].

Table 3 provides a comprehensive overview of impurity profile management strategies, including impurity types, sources, control strategies, and specification limits. This systematic approach to impurity management ensures both product quality and regulatory compliance throughout the pharmaceutical manufacturing process.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 4 of 5 companies with hazard statement code(s):;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1955-46-0

Wikipedia

Methyl 5-nitroisophthalate

General Manufacturing Information

1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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